3-(Trifluoromethyl)quinolin-5-ol
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Overview
Description
3-(Trifluoromethyl)quinolin-5-ol is a fluorinated quinoline derivative with the molecular formula C10H6F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinolin-5-ol typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using reagents such as trimethyl(trifluoromethyl)silane and copper(II) triflate. This reaction proceeds under mild conditions and yields the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(Trifluoromethyl)quinolin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules. This can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)quinoline: Lacks the hydroxyl group at the 5-position, which can affect its biological activity and chemical reactivity.
5-Fluoroquinoline: Contains a fluorine atom instead of the trifluoromethyl group, leading to different chemical properties and applications.
3,5-Difluoroquinoline: Has two fluorine atoms, which can alter its reactivity and biological effects.
Uniqueness
3-(Trifluoromethyl)quinolin-5-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the quinoline ring. This combination enhances its chemical stability, biological activity, and versatility in various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)quinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-4-7-8(14-5-6)2-1-3-9(7)15/h1-5,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKYAAQTYOHMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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